molecular formula C18H11ClO B307360 2-(4-Chlorophenyl)naphtho[2,1-b]furan

2-(4-Chlorophenyl)naphtho[2,1-b]furan

Cat. No.: B307360
M. Wt: 278.7 g/mol
InChI Key: CEZMVYNKYVLLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)naphtho[2,1-b]furan is a chemical compound built around the naphtho[2,1-b]furan scaffold, a structure of significant interest in medicinal and materials chemistry research. Naphtho[2,1-b]furan derivatives are recognized for their broad spectrum of biological activities. Synthetic compounds featuring this core structure have been investigated as anticancer agents , anti-inflammatories , and antitubercular agents . Furthermore, research into similar chlorophenyl-substituted naphthofuran carboxamides has identified them as novel COX-2 inhibitors with a promising analgesic profile, showing efficacy in models of inflammatory pain . Beyond pharmacology, naphthofuran derivatives are also explored for their optical properties, such as fluorescence and potential applications as hole-transporting materials or photosensitizers . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H11ClO

Molecular Weight

278.7 g/mol

IUPAC Name

2-(4-chlorophenyl)benzo[e][1]benzofuran

InChI

InChI=1S/C18H11ClO/c19-14-8-5-13(6-9-14)18-11-16-15-4-2-1-3-12(15)7-10-17(16)20-18/h1-11H

InChI Key

CEZMVYNKYVLLHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in anticancer research. Various studies have explored its efficacy against different cancer cell lines.

  • Mechanism of Action : Research indicates that naphtho[2,1-b]furan derivatives can induce apoptosis in cancer cells, primarily through the activation of specific signaling pathways. For instance, a study synthesized a series of naphthoquinone-furan hybrids that exhibited potent anti-proliferative effects against several cancer cell lines, demonstrating a higher inhibition rate compared to traditional chemotherapeutics .
  • Case Study : One notable study involved the synthesis of 2-(4-chlorophenyl)naphtho[2,1-b]furan derivatives which were evaluated for their cytotoxicity against human breast cancer cells (MCF-7). The results showed that these derivatives significantly inhibited cell growth, with IC50 values indicating strong potential as lead compounds for further development .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, highlighting its effectiveness against various pathogens.

  • In Vitro Studies : A recent study evaluated the antimicrobial activity of naphtho[2,1-b]furan derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The results indicated that these compounds possess significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .
  • Data Table : Below is a summary of the antimicrobial activity observed in various studies:
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented as well, contributing to its therapeutic potential.

  • Research Findings : In a study assessing the anti-inflammatory activity of naphtho[2,1-b]furan derivatives, it was found that these compounds inhibit key inflammatory mediators such as COX-2 and TNF-alpha. This suggests their potential use in treating inflammatory diseases .
  • Case Study : A specific derivative was tested for its ability to reduce inflammation in animal models of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers compared to control groups, indicating its efficacy as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolic and Stability Profiles

  • Chlorophenyl vs. Nitro Groups : Chlorophenyl derivatives exhibit slower hepatic metabolism due to the electron-withdrawing Cl atom, while nitro-substituted analogs undergo rapid reduction to amine metabolites .
  • Methoxy Substitution : 7-Methoxy-naphtho[2,1-b]furan resists furan ring oxidation, directing metabolism to the benzene ring, which contrasts with unsubstituted naphthofurans .
  • Dual Heterocycles : Oxadiazole- and pyrazole-fused derivatives show improved metabolic stability and oral bioavailability compared to parent naphthofurans .

Pharmacological Cross-Comparison

  • Antimicrobial Efficacy :
    • Chlorophenyl and oxadiazole derivatives show broad-spectrum activity (MIC: 8–32 µg/mL against Bacillus subtilis and Aspergillus nidulans) .
    • Nitro-substituted compounds demonstrate superior antifungal activity but higher cytotoxicity (IC₅₀: 12 µM vs. 18 µM for chlorophenyl) .
  • Nonlinear Optical (NLO) Properties: Nitro derivatives exhibit SHG efficiencies 1.5–2× higher than chlorophenyl analogs due to enhanced electron delocalization .
  • Antioxidant Activity : 3-Nitro-2-acetylnaphtho[2,1-b]furan derivatives show 85–90% DPPH radical scavenging at 150 µg/mL, surpassing chlorophenyl analogs .

Q & A

Q. What efficient synthetic methodologies are available for 2-(4-Chlorophenyl)naphtho[2,1-b]furan?

A one-pot, three-component reaction involving β-naphthol, arylglyoxals, and Meldrum’s acid catalyzed by triethylamine (Et₃N) is widely used. This method avoids chromatographic separation and achieves yields of 71–90% for derivatives. Key advantages include operational simplicity and scalability. The reaction selectively forms naphtho[2,1-b]furan isomers due to the nucleophilic attack position of β-naphthol, as confirmed by spectral data and elemental analysis .

Q. How is structural characterization performed for this compound?

Characterization involves:

  • Melting points (207–253°C) to assess purity.
  • FT-IR to identify carbonyl (C=O) and aromatic C-H stretches.
  • <sup>1</sup>H/<sup>13</sup>C NMR for regiochemical assignment (e.g., aromatic protons at δ 6.8–8.5 ppm).
  • Elemental analysis (C, H) to confirm stoichiometry. These methods are critical for verifying synthetic success and differentiating isomers .

Advanced Research Questions

Q. How does regioselectivity influence isomer formation in naphtho[2,1-b]furan synthesis?

The β-naphthol anion preferentially attacks the α-position of arylglyoxals, leading exclusively to naphtho[2,1-b]furan derivatives. Computational studies suggest this selectivity arises from steric hindrance and electronic effects at the reaction site. Experimental data (e.g., NMR coupling constants) confirm the absence of competing [2,3-b] isomers .

Q. What crystallographic tools are used to resolve the compound’s 3D structure?

  • SHELX suite (e.g., SHELXL for refinement) is employed for small-molecule crystallography, leveraging high-resolution X-ray data to model bond lengths and angles.
  • ORTEP-III visualizes thermal ellipsoids and molecular packing. These tools are essential for studying substituent effects on π-π stacking and intermolecular interactions .

Q. How does this compound exhibit dual reactivity in acylation reactions?

Under Friedel-Crafts conditions, the compound undergoes acylation at both the aryl (C-1) and hetaryl (C-3) rings. Density Functional Theory (DFT) calculations reveal that electron density distribution and steric factors govern this dual reactivity. Experimental validation includes <sup>13</sup>C NMR shifts for acylated carbons and X-ray crystallography of products .

Q. What biological activities are associated with this compound’s derivatives?

Derivatives like 2-carboxamide-linked azetidinones and triazepines show antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–50 µg/mL). Structure-Activity Relationship (SAR) studies highlight the importance of the 4-chlorophenyl group for enhancing lipophilicity and membrane penetration .

Methodological Considerations

Q. How are computational methods integrated with experimental data to study reaction mechanisms?

  • DFT calculations (e.g., Gaussian 09) model transition states and intermediates to explain regioselectivity.
  • Hirshfeld surface analysis correlates crystallographic data with intermolecular interactions. These approaches validate experimental observations, such as the absence of [2,3-b] isomers due to higher activation barriers .

Q. What strategies optimize yields in large-scale synthesis?

  • Solvent selection : Ethanol/water mixtures improve solubility and reduce byproducts.
  • Catalyst loading : 10 mol% Et₃N balances reaction rate and cost.
  • Temperature control : Maintaining 80°C prevents decomposition of Meldrum’s acid. Process optimization is validated by reproducibility across 10+ derivatives .

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